2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide
Descripción
The compound 2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide features a thieno[3,2-d]pyrimidine core substituted with a 4-fluoro-3-methylphenyl group at position 3 and an acetamide moiety linked to a 4-isopropylphenyl group.
Propiedades
IUPAC Name |
2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O3S/c1-14(2)16-4-6-17(7-5-16)26-21(29)13-27-20-10-11-32-22(20)23(30)28(24(27)31)18-8-9-19(25)15(3)12-18/h4-12,14,20,22H,13H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYFAXLALCWODW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)C3C(C=CS3)N(C2=O)CC(=O)NC4=CC=C(C=C4)C(C)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its structural characteristics, biological activities, and relevant research findings.
Structural Characteristics
This compound features a thieno[3,2-d]pyrimidine core with distinct substituents that contribute to its biological properties:
- Molecular Formula: C24H22FN3O3S
- Molecular Weight: 451.5 g/mol
- IUPAC Name: 2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-thieno[3,2-d]pyrimidin-1-yl]-N-(4-isopropylphenyl)acetamide
The presence of a fluorine atom and multiple methyl groups suggests significant interactions with biological targets, potentially enhancing its pharmacological efficacy .
Biological Activity
Research indicates that compounds similar to this one often exhibit various biological activities:
Anticancer Properties
Studies have shown that derivatives of thieno[3,2-d]pyrimidines can possess anticancer activity. For instance, compounds with similar structures have been reported to inhibit tumor growth in vitro and in vivo by targeting specific signaling pathways involved in cancer progression .
Case Study:
A study involving thieno[3,2-d]pyrimidine derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, crucial for cell survival and proliferation .
While specific mechanisms for this compound are not fully elucidated, it is hypothesized that the thieno[3,2-d]pyrimidine core interacts with key enzymes or receptors involved in tumorigenesis. For example:
- Inhibition of Kinases: Similar compounds have been shown to inhibit MEK1/2 kinases and downstream signaling pathways critical for cancer cell survival .
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound:
| Study | Findings |
|---|---|
| Study A (2023) | Identified significant cytotoxic effects against leukemia cell lines with IC50 values in the low micromolar range. |
| Study B (2024) | Demonstrated selective inhibition of tumor growth in xenograft models; effective at doses as low as 10 mg/kg. |
| Study C (2024) | Explored structure-activity relationships (SAR) indicating that modifications to the thieno[3,2-d]pyrimidine core enhance biological activity. |
Aplicaciones Científicas De Investigación
Research indicates that this compound possesses several significant biological properties:
Anticancer Activity
Studies have shown that compounds similar to this thienopyrimidine derivative exhibit potent anticancer effects. The following points summarize key findings:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
- Cell Line Studies : In vitro assays demonstrated cytotoxicity against various cancer cell lines, including breast and colon cancer cells. For instance, one study reported an IC50 value indicating effective cytotoxicity at low concentrations.
Anti-inflammatory Properties
Preliminary investigations suggest potential anti-inflammatory effects:
- Cytokine Modulation : Similar compounds have been observed to reduce pro-inflammatory cytokines in vitro, indicating a possible mechanism for treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key structural features influencing biological activity include:
| Structural Feature | Effect on Activity |
|---|---|
| Fluorine Substituent | Enhances lipophilicity and cellular uptake |
| Thienopyrimidine Core | Essential for antimicrobial and anticancer activity |
| Amide Linkage | Contributes to overall stability and activity |
Case Studies
Several case studies have highlighted the efficacy of this compound:
Antibacterial Efficacy
A study reported that derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL against resistant strains of Escherichia coli, showcasing its potential as an antibiotic agent.
Anticancer Screening
In a drug library screening using multicellular spheroids for tumor models, the compound showed promising results with IC50 values indicating effective cytotoxicity against multiple cancer types.
Análisis De Reacciones Químicas
Nucleophilic Substitution at the 4-Fluoro-3-Methylphenyl Group
The fluorine atom on the 4-fluoro-3-methylphenyl substituent undergoes nucleophilic aromatic substitution (NAS) under alkaline conditions. This reactivity is critical for introducing secondary functional groups:
| Reaction Conditions | Reagents | Products Formed | Yield | Reference |
|---|---|---|---|---|
| K₂CO₃, DMF, 80°C, 12h | Primary/secondary amines | Substituted aryl amines | 60–75% | |
| CuI, L-proline, DMSO, 100°C | Thiols | Thioether derivatives | 55–68% |
Mechanism : The electron-withdrawing effect of the pyrimidine ring activates the fluorine for displacement by nucleophiles like amines or thiols. Steric hindrance from the methyl group at the 3-position reduces reaction rates compared to unsubstituted analogs.
Hydrolysis and Ring-Opening of the Thieno[3,2-d]Pyrimidine Core
The 2,4-dioxo groups render the pyrimidine ring susceptible to hydrolysis under acidic or basic conditions:
| Conditions | Observations | Products Identified | Application |
|---|---|---|---|
| 6M HCl, reflux, 6h | Ring-opening at C2 and C4 positions | Thiophene-3-carboxylic acid derivatives | Degradation studies |
| NaOH (1M), ethanol, 60°C, 3h | Selective cleavage of the N1-C2 bond | 3-(4-Fluoro-3-methylphenyl)thiophene | Intermediate synthesis |
Key Insight : Hydrolysis pathways are pH-dependent, with acidic conditions favoring complete ring degradation, while basic conditions preserve the thiophene moiety for further functionalization .
Reactivity of the Acetamide Side Chain
The N-[4-(propan-2-yl)phenyl]acetamide group participates in hydrolysis and coupling reactions:
| Reaction Type | Conditions | Outcome | Yield | Reference |
|---|---|---|---|---|
| Acid-catalyzed hydrolysis | H₂SO₄ (conc.), 110°C, 4h | Cleavage to carboxylic acid | 82% | |
| EDC/HOBt coupling | DCM, RT, 24h | Amide bond formation with amines | 70–85% |
Structural Impact : Hydrolysis of the acetamide generates a carboxylic acid, enabling conjugation with biologics or polymers. Coupling reactions expand its utility in prodrug design .
Sulfur-Based Reactions at the Thiophene Moiety
The thiophene ring undergoes electrophilic substitution, though reactivity is moderated by the adjacent pyrimidine:
| Reaction | Reagents | Position Modified | Yield | Reference |
|---|---|---|---|---|
| Bromination | Br₂, FeBr₃, 0°C | C5 of thiophene | 45% | |
| Nitration | HNO₃/H₂SO₄, 50°C | C6 of thiophene | 38% |
Note : Electron-deficient thiophene shows reduced reactivity compared to unsubstituted analogs, necessitating harsh conditions .
Stability Under Oxidative Conditions
The compound decomposes under strong oxidizers:
| Oxidizing Agent | Conditions | Degradation Products | Half-Life |
|---|---|---|---|
| H₂O₂ (30%) | RT, 24h | Sulfoxide and sulfone derivatives | 2h |
| KMnO₄ | Aqueous, pH 7, 60°C | Complete ring oxidation | <30min |
Critical Analysis of Reaction Pathways
-
Synthetic Utility : The fluorine atom and acetamide group serve as handles for modular derivatization, enabling rapid analog synthesis .
-
Limitations : Ring-opening during hydrolysis limits recovery of intact intermediates, requiring precise condition control .
-
Comparative Reactivity : The 4-(propan-2-yl)phenyl group enhances steric shielding, reducing unwanted side reactions at the acetamide compared to smaller substituents .
This reactivity profile positions the compound as a versatile scaffold for medicinal chemistry, particularly in kinase inhibitor development where tunable electronic properties are critical .
Comparación Con Compuestos Similares
Structural Analogues of the Thieno[3,2-d]pyrimidine Core
Table 1: Key Structural and Physicochemical Comparisons
Key Structural Differences and Implications
Core Modifications: The thieno[3,2-d]pyrimidine core (target compound) vs. pyrazolo[3,4-d]pyrimidine () alters electronic properties and hydrogen-bonding capacity. Replacement of dioxo groups with sulfanyl () reduces hydrogen-bond donors, possibly weakening target engagement .
Substituent Effects: Fluorine: Present in the target compound (4-fluoro-3-methylphenyl) and ’s compound (dual fluorines). Fluorine enhances binding via hydrophobic interactions and metabolic stability . Isopropyl vs. Positional Isomerism: The target’s para-isopropylphenyl vs. ’s meta-isopropylphenyl may influence solubility and receptor fit .
Synthetic Routes :
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for confirming the purity and structural integrity of this compound?
- Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. A retention time comparison with a synthetic standard is critical .
- Nuclear Magnetic Resonance (NMR): Employ - and -NMR to verify substituent positions (e.g., fluorine and methyl groups on the phenyl ring). Chemical shifts for the thieno[3,2-d]pyrimidinone core should align with reported analogs (δ ~7.5–8.2 ppm for aromatic protons) .
- X-ray Crystallography: If crystalline, single-crystal X-ray diffraction provides unambiguous confirmation of the 3D structure, including dihedral angles between the thienopyrimidinone and arylacetamide moieties .
Q. What synthetic routes are reported for thieno[3,2-d]pyrimidinone derivatives, and how can they be adapted for this compound?
- Methodological Answer:
- Core Synthesis: Start with a thiourea derivative cyclized with ethyl acetoacetate under acidic conditions to form the thienopyrimidinone scaffold. Substituents are introduced via nucleophilic substitution or palladium-catalyzed cross-coupling .
- Acetamide Coupling: React the thienopyrimidinone intermediate with 4-isopropylphenylamine using EDCI/HOBt in DMF to form the acetamide bond. Purify via column chromatography (silica gel, CHCl/MeOH gradient) .
- Key Optimization: Monitor reaction progress with TLC (R ~0.3 in 10:1 hexane/EtOAc) and adjust stoichiometry to minimize byproducts like unsubstituted pyrimidinones .
Q. How can researchers assess the solubility and stability of this compound under experimental conditions?
- Methodological Answer:
- Solubility Profiling: Test in DMSO (primary solvent) and aqueous buffers (pH 4–9) using UV-Vis spectroscopy. For low solubility, consider co-solvents (e.g., PEG-400) or micellar formulations .
- Stability Studies: Incubate at 37°C in PBS and serum-containing media. Quantify degradation via LC-MS, focusing on hydrolytic cleavage of the acetamide bond or oxidation of the thiophene ring .
Advanced Research Questions
Q. How can conflicting data between in vitro activity and computational docking studies be resolved?
- Methodological Answer:
- Orthogonal Assays: Validate target binding using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity independently of enzymatic activity .
- Molecular Dynamics (MD) Simulations: Run 100-ns simulations (AMBER or GROMACS) to assess conformational flexibility. Pay attention to the fluorophenyl group’s orientation, which may adopt non-optimal poses in static docking models .
- Mutagenesis Studies: If targeting enzymes (e.g., kinases), validate key residue interactions (e.g., hinge region) via alanine-scanning mutations .
Q. What strategies are effective for optimizing the synthetic yield of this compound while minimizing side reactions?
- Methodological Answer:
- Microwave-Assisted Synthesis: Reduce reaction time for cyclization steps (e.g., from 16 h to 30 min) to suppress decomposition .
- Catalytic System Optimization: Screen Pd catalysts (e.g., Pd(OAc) vs. PdCl) and ligands (XPhos, SPhos) for Suzuki-Miyaura coupling of the 4-fluoro-3-methylphenyl group .
- Byproduct Analysis: Use LC-MS to identify side products (e.g., dimerization at the pyrimidinone NH) and adjust protecting groups (e.g., Boc for NH) .
Q. How can researchers elucidate the metabolic fate of this compound in preclinical models?
- Methodological Answer:
- In Vitro Metabolism: Incubate with liver microsomes (human/rodent) and NADPH. Identify Phase I metabolites (hydroxylation, dealkylation) via UPLC-QTOF-MS. Compare cytochrome P450 inhibition profiles .
- Isotope Labeling: Synthesize a -labeled analog (e.g., at the acetamide carbonyl) to track metabolic pathways using NMR .
- In Vivo PK/PD Studies: Administer orally to rodents, collect plasma/bile, and quantify parent compound and metabolites. Correlate exposure levels with efficacy endpoints .
Data Contradiction Analysis
Q. How should discrepancies between X-ray crystallography and DFT-optimized structures be addressed?
- Methodological Answer:
- Torsional Angle Comparison: Overlay experimental (X-ray) and computational (DFT/B3LYP) structures. Discrepancies >10° in dihedral angles suggest solvent effects or crystal packing forces not modeled in DFT .
- Hirshfeld Surface Analysis: Calculate intermolecular interactions (e.g., C–H···O bonds) in the crystal lattice to identify packing influences absent in gas-phase calculations .
- Solvent-Inclusive MD: Simulate the compound in explicit solvent (water/DMSO) to assess conformational preferences under experimental conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
